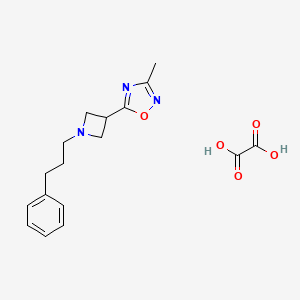
3-Methyl-5-(1-(3-phenylpropyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(1-(3-phenylpropyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a novel compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound is synthesized through a multi-step process that involves the reaction of various reagents to produce the final product.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antimicrobial and Antioxidant Properties : Schiff base indole derivatives bearing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties have been synthesized and exhibited notable antibacterial, antifungal, antituberculosis, and antioxidant activities. Compounds within this research showed significant potential in inhibiting bacterial growth and scavenging free radicals, indicating their potential for developing new therapeutic agents (Verma et al., 2019).
Antitubercular and Antimalarial Agents : Tetrahydropyrimidine–isatin hybrids containing 1,3,4-oxadiazole have been synthesized, characterized, and screened for their antitubercular and antimalarial activities. This research highlights the potential of oxadiazole derivatives as a scaffold for developing new drugs targeting tuberculosis and malaria (Akhaja & Raval, 2012).
Apoptosis Inducers and Anticancer Agents : The development and utilization of a cell-based apoptosis induction assay led to the identification of small molecules, including 1,2,4-oxadiazole derivatives, exhibiting apoptosis-inducing activities. These findings underscore the potential of such compounds in cancer therapy, highlighting their ability to disrupt tumor growth and induce cell death (Cai, Drewe, & Kasibhatla, 2006).
Corrosion Inhibition : Oxadiazole derivatives have been studied for their corrosion inhibition properties on metals in acidic environments, showcasing their potential as protective agents in industrial applications. The study provides insights into the physicochemical interactions between oxadiazole compounds and metal surfaces, demonstrating their efficacy in preventing corrosion (Ammal, Prajila, & Joseph, 2018).
Propiedades
IUPAC Name |
3-methyl-5-[1-(3-phenylpropyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.C2H2O4/c1-12-16-15(19-17-12)14-10-18(11-14)9-5-8-13-6-3-2-4-7-13;3-1(4)2(5)6/h2-4,6-7,14H,5,8-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAMRZCGKGQHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[4-(Hexanoylamino)phenyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2772896.png)
![methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2772897.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2772898.png)
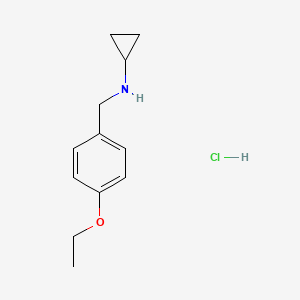
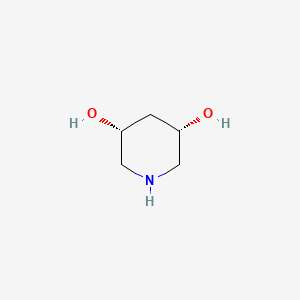
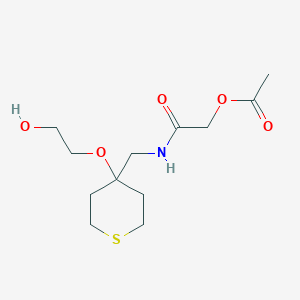
![2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B2772908.png)
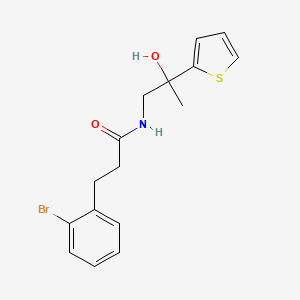
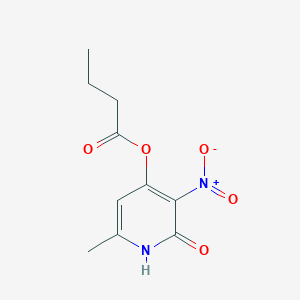

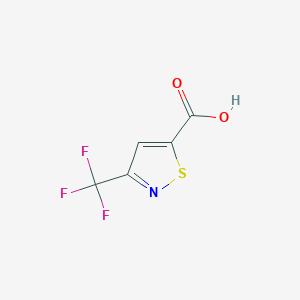
![N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2772915.png)
![(E)-N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2772916.png)
